Cas no 116539-60-7 ((R)-Duloxetine)
(R)-Duloxetine structure
Product Name:(R)-Duloxetine
CAS-nummer:116539-60-7
MF:C18H19NOS
MW:297.414563417435
CID:63236
PubChem ID:10334821
Update Time:2024-11-03
(R)-Duloxetine Chemische en fysische eigenschappen
Naam en identificatie
-
- Duloxetine
- N-Methyl-gama-(1-naphthalenyloxy)-2-thiophenepropanamine
- (r)-n-methyl-gama-(1-naphthalenyloxy)-2-thiophenepropanamine
- R-DULOXETINE HCL
- (R)-Duloxetine
- Duloxetine intermediate
- (3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
- R-Duloxetine
- Ariclaim
- Cymbalta
- N-methyl-3-napthalen-1-oxy-3-thiophen-2-yl-1-amine
- UNII-TK9VOT90JQ
- (R)-Doluxitine
- R-DULOXETINE Oxalate
- Duloxetine hydrochloride impurity A
- Duloxetine hydrochloride impurity A -G
- (R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-aMine hydrochloride
- Duloxetine impurity A
- Duloxetine hydrochloride specified impurity A [EP]
- 2-THIOPHENEPROPANAMINE, N-METHYL-.GAMMA.-(1-NAPHTHALENYLOXY)-, (R)-
- (3R)-N-methyl-3-(naphthalen-1-yloxy)-3-(2-thienyl)propan-1-amine
- Duloxetine hydrochloride specified impurity A
- 116539-60-7
- TK9VOT90JQ
- SCHEMBL1200511
- CHEMBL336920
- Duloxetine, (-)-
- PDSP2_000954
- Duloxetine hydrochloride impurity A [EP]
- BDBM50136674
- AC-4731
- Q27116966
- (r)-n-methyl-3-(1-naphthoxy)-3-(2-thienyl)propylamine
- 2-THIOPHENEPROPANAMINE, N-METHYL-.GAMMA.-(1-NAPHTHALENYLOXY)-, (.GAMMA.R)-
- LY248685
- (-)-Duloxetine
- Duloxetine, (R)-
- 2-Thiophenepropanamine, N-methyl-gamma-(1-naphthalenyloxy)-, (R)-
- 2-Thiophenepropanamine, N-methyl-gamma-(1-naphthalenyloxy)-, (gammaR)-
- DULOXETINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- AS-12985
- DTXCID9073915
- PDSP1_000970
- AKOS015895877
- DULOXETINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
- (3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
- (3R)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
- CHEBI:36797
- DTXSID40151424
-
- MDL: MFCD09264316
- Inchi: 1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m1/s1
- InChI-sleutel: ZEUITGRIYCTCEM-QGZVFWFLSA-N
- LACHT: S1C=CC=C1[C@@H](CCNC)OC1=CC=CC2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 333.09500
- Monoisotopische massa: 297.119
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 6
- Complexiteit: 312
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 49.5A^2
- XLogP3: 4.3
Experimentele eigenschappen
- Dichtheid: 1.158
- Smeltpunt: 160-165°C
- Kookpunt: 466.2ºC at 760 mmHg
- Vlampunt: 235.7ºC
- Brekindex: 1.627
- PSA: 49.50000
- LogboekP: 5.82380
- Specifieke rotatie: -116.0° - -125.0° (c=1, MeOH)
(R)-Duloxetine Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315; H319; H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Opslagvoorwaarde:Store long-term at 2-8°C
(R)-Duloxetine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM329316-100g |
(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine |
116539-60-7 | 95%+ | 100g |
$1564 | 2021-08-18 | |
| Chemenu | CM329316-100g |
(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine |
116539-60-7 | 95%+ | 100g |
$1564 | 2023-01-19 |
(R)-Duloxetine Gerelateerde literatuur
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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